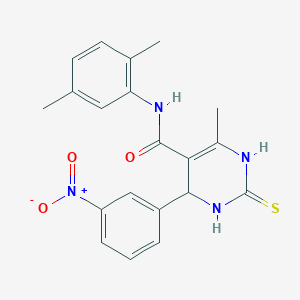

N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

描述

The compound N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide class, characterized by a pyrimidine core substituted with aryl groups and a thioxo moiety. The 2,5-dimethylphenyl and 3-nitrophenyl substituents in this compound likely influence its electronic, steric, and solubility profiles, which are critical for its physicochemical and pharmacological behavior.

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-11-7-8-12(2)16(9-11)22-19(25)17-13(3)21-20(28)23-18(17)14-5-4-6-15(10-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWALTCELKFCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on available research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 396.5 g/mol |

| CAS Number | 537680-01-6 |

This structure features a thioxo group and multiple aromatic substitutions that contribute to its biological activity.

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets including enzymes and receptors. The presence of the nitrophenyl group suggests potential interactions with biological pathways related to oxidative stress and inflammation.

Antimicrobial Activity

Research indicates that compounds with a similar pyrimidine structure exhibit notable antimicrobial properties. For example:

- In vitro studies have shown that derivatives of tetrahydropyrimidines demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

- A study highlighted that certain pyrimidine derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 6.25 µg/mL against various pathogens . This suggests that this compound could potentially possess similar activities.

Antitumor Activity

The compound's structural features may also confer antitumor properties:

- Case studies on related compounds indicate promising results in inhibiting tumor cell proliferation in various cancer cell lines. For instance, derivatives have been tested against human tumor cells such as HepG2 and NCI-H661 . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance cytotoxicity against these cells.

Structure Activity Relationship (SAR)

The SAR analysis reveals that the introduction of electron-withdrawing groups like nitro groups significantly enhances the biological activity of pyrimidine derivatives. The presence of hydrophobic substituents at positions 3 and 4 of the aniline group has been associated with increased antimicrobial potency .

科学研究应用

The compound has been investigated for its biological activities, particularly its potential as an anticancer agent. Its structure suggests that it may interact with various molecular targets involved in cancer pathways.

Anticancer Studies

Recent studies have highlighted the anticancer properties of similar compounds within the tetrahydropyrimidine class. For instance, related compounds have shown significant growth inhibition in various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

These findings suggest that N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide may exhibit similar levels of activity against various cancer types.

Case Studies

-

Case Study 1: Anticancer Activity

- In vitro studies demonstrated that a structurally similar compound inhibited the growth of breast cancer cells (MDA-MB-231) by inducing apoptosis through mitochondrial pathways.

- The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers.

-

Case Study 2: Anti-inflammatory Effects

- A related compound was evaluated for its anti-inflammatory properties using an animal model of arthritis.

- Results indicated a significant reduction in inflammatory markers and swelling in treated groups compared to controls.

Research Applications

Given its promising biological activities, this compound can be applied in:

- Drug Development: As a lead compound for developing new anticancer therapies.

- Biological Research: To study mechanisms of action related to cancer and inflammation.

- Pharmacological Studies: To evaluate pharmacokinetics and toxicity profiles in preclinical models.

相似化合物的比较

Structural Comparison with Analogous Compounds

The following table compares the target compound with structurally related analogs from the literature:

Key Observations :

- 2,5-Dimethylphenyl on the N-position provides steric bulk and lipophilicity, contrasting with smaller substituents like fluorine () or polar groups like hydroxyl ().

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Methyl and methoxy groups enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

- Halogens (e.g., -F) : Fluorine’s high electronegativity () may optimize electronic distribution without significant steric hindrance, balancing activity and bioavailability .

Crystallographic and Conformational Analysis

- Dihedral Angles : In , substituents influence pyrimidine ring planarity, with dihedral angles ranging from 12° to 86°, affecting molecular packing and crystal stability .

常见问题

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(2,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

- Methodology : Utilize multi-component tandem reactions such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization. For example, analogous tetrahydropyrimidine scaffolds have been synthesized via sequential reactions involving thiourea derivatives, nitrophenyl ketones, and carboxamide precursors under reflux conditions in ethanol or acetic acid . Post-synthetic alkylation at the sulfur atom can be achieved regioselectively using allyl bromide or other alkyl halides .

- Validation : Confirm purity via HPLC and structural integrity via single-crystal X-ray diffraction (XRD) to resolve bond angles and torsional strain, as demonstrated in related pyrimidine derivatives .

Q. How can the molecular structure and crystallographic properties of this compound be characterized?

- Methodology : Employ XRD to determine the dihedral angles between the pyrimidine core and substituents (e.g., 3-nitrophenyl, 2,5-dimethylphenyl groups). For example, analogous compounds show deviations of ~12–86° between aromatic planes, influencing steric and electronic interactions .

- Supplementary Techniques : Use NMR (¹H/¹³C) to assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and IR spectroscopy to confirm the thioxo (C=S) stretch at ~1200 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation at the thioxo sulfur atom in similar tetrahydropyrimidines?

- Analysis : The sulfur atom in 2-thioxo-tetrahydropyrimidines exhibits nucleophilic character due to lone-pair delocalization. Alkylation with allyl bromide proceeds via an SN2 mechanism, as evidenced by retention of stereochemistry in related compounds . Computational studies (DFT) can model charge distribution to predict reactivity .

- Experimental Validation : Compare reaction outcomes under varying solvents (e.g., DMF vs. THF) and temperatures to optimize yield and selectivity .

Q. How do electronic and steric effects of the 3-nitrophenyl and 2,5-dimethylphenyl substituents influence bioactivity or reactivity?

- Structure-Activity Relationship (SAR) : The electron-withdrawing nitro group enhances electrophilicity at the pyrimidine core, potentially increasing binding affinity in enzyme inhibition assays. Conversely, the 2,5-dimethylphenyl group introduces steric bulk, which may hinder π-π stacking but improve metabolic stability .

- Experimental Design : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy) and compare biological activity (e.g., antimicrobial assays) or reaction kinetics .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for structurally related compounds?

- Troubleshooting Framework :

Reaction Conditions : Verify solvent purity, catalyst loading, and temperature gradients. For example, microwave-assisted synthesis may improve yield compared to conventional heating .

Analytical Consistency : Cross-validate NMR data with computational predictions (e.g., ChemDraw) and ensure proper referencing of solvent peaks.

Crystallographic Artifacts : Re-examine XRD data for twinning or disorder, as misassigned torsion angles can lead to structural misinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。